N-(4-Piperidinyl)nicotinamide hydrochloride
Overview
Description
N-(4-Piperidinyl)nicotinamide hydrochloride is a chemical compound with the molecular formula C11H16ClN3O It is a derivative of nicotinamide, which is a form of vitamin B3
Scientific Research Applications
N-(4-Piperidinyl)nicotinamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an inhibitor in certain biochemical pathways.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Safety and Hazards
Future Directions
Piperidine derivatives, including “N-(4-Piperidinyl)nicotinamide hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Piperidinyl)nicotinamide hydrochloride typically involves the reaction of nicotinic acid with piperidine under specific conditions. The process may include steps such as esterification, amidation, and hydrochloride salt formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to maintain consistency and efficiency. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound at a pharmaceutical grade.
Chemical Reactions Analysis
Types of Reactions
N-(4-Piperidinyl)nicotinamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The piperidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or methanol, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction could produce different amine derivatives.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-Piperidinyl)nicotinamide hydrochloride include:
- Piperidine derivatives
- Nicotinamide derivatives
- Other heterocyclic amines
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the piperidine ring and nicotinamide moiety. This structure imparts specific chemical properties and biological activities that make it valuable for research and development in various fields.
Properties
IUPAC Name |
N-piperidin-4-ylpyridine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c15-11(9-2-1-5-13-8-9)14-10-3-6-12-7-4-10;/h1-2,5,8,10,12H,3-4,6-7H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJVMGSSUPEQAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CN=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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